3-Amino-3-(pyrimidin-5-yl)propan-1-ol
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Overview
Description
3-Amino-3-(pyrimidin-5-yl)propan-1-ol is an organic compound with the molecular formula C7H11N3O It features a pyrimidine ring substituted at the 5-position with a 3-amino-3-propanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(pyrimidin-5-yl)propan-1-ol typically involves the reaction of pyrimidine derivatives with appropriate amino alcohols. One common method includes the nucleophilic substitution reaction where a pyrimidine derivative is reacted with 3-amino-1-propanol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(pyrimidin-5-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The compound can be reduced to form amines or other reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various esters or halides .
Scientific Research Applications
3-Amino-3-(pyrimidin-5-yl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 3-Amino-3-(pyrimidin-5-yl)propan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors in biological systems. These interactions can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-(pyrimidin-5-yl)propan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
5-Amino-3-methylpentan-1-ol: Contains a different alkyl chain but similar functional groups.
2-Amino-3-(1H-indol-3-yl)-propan-1-ol: Features an indole ring instead of a pyrimidine ring .
Uniqueness
3-Amino-3-(pyrimidin-5-yl)propan-1-ol is unique due to its specific substitution pattern on the pyrimidine ring and the presence of both amino and hydroxyl functional groups. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C7H11N3O |
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Molecular Weight |
153.18 g/mol |
IUPAC Name |
3-amino-3-pyrimidin-5-ylpropan-1-ol |
InChI |
InChI=1S/C7H11N3O/c8-7(1-2-11)6-3-9-5-10-4-6/h3-5,7,11H,1-2,8H2 |
InChI Key |
KCGBSVXLZWYIAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=N1)C(CCO)N |
Origin of Product |
United States |
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